molecular formula C10H9ClN2 B579036 2-Allyl-5-chloro-1H-benzo[d]imidazole CAS No. 16405-85-9

2-Allyl-5-chloro-1H-benzo[d]imidazole

Cat. No.: B579036
CAS No.: 16405-85-9
M. Wt: 192.646
InChI Key: ZRCBMJMQRFPGQT-UHFFFAOYSA-N
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Description

2-Allyl-5-chloro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with an allyl group at the 2-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-5-chloro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-chloroaniline with allyl bromide in the presence of a base, followed by cyclization with formic acid or a similar reagent .

Industrial Production Methods: Industrial production methods for benzimidazoles often involve catalytic processes to enhance yield and selectivity. For example, the use of nano-based catalysts such as nano-Fe3O4/chitosan has been reported for the efficient synthesis of benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-5-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-Allyl-5-chloro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-5-chloro-1H-benzo[d]imidazole involves its interaction with various molecular targets. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death. This mechanism is particularly relevant in the context of anticancer activity .

Comparison with Similar Compounds

    2-Chlorobenzimidazole: Lacks the allyl group but shares the chlorine substitution.

    5-Chloro-1H-benzimidazole: Similar structure but without the allyl group.

    2-Allylbenzimidazole: Similar structure but without the chlorine substitution.

Uniqueness: 2-Allyl-5-chloro-1H-benzo[d]imidazole is unique due to the presence of both the allyl and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

16405-85-9

Molecular Formula

C10H9ClN2

Molecular Weight

192.646

IUPAC Name

6-chloro-2-prop-2-enyl-1H-benzimidazole

InChI

InChI=1S/C10H9ClN2/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h2,4-6H,1,3H2,(H,12,13)

InChI Key

ZRCBMJMQRFPGQT-UHFFFAOYSA-N

SMILES

C=CCC1=NC2=C(N1)C=C(C=C2)Cl

Synonyms

Benzimidazole, 2-allyl-5-chloro- (8CI)

Origin of Product

United States

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